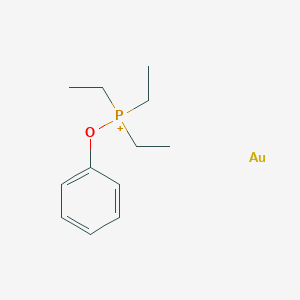
2-(Methylsulfanyl)-5-phenyl-4,5-dihydro-1H-1,3-benzodiazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylsulfanyl)-5-phenyl-4,5-dihydro-1H-1,3-benzodiazepine is a compound belonging to the benzodiazepine class, which is known for its diverse pharmacological properties. Benzodiazepines are widely recognized for their use in medicine, particularly for their anxiolytic, sedative, and muscle relaxant effects. The unique structure of this compound includes a methylsulfanyl group and a phenyl group, which contribute to its distinct chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylsulfanyl)-5-phenyl-4,5-dihydro-1H-1,3-benzodiazepine typically involves the cyclization of appropriate precursors. One common method involves the reaction of o-phenylenediamine with a suitable ketone or aldehyde, followed by the introduction of the methylsulfanyl group. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete cyclization and formation of the benzodiazepine ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems for the addition of reagents and monitoring of reaction progress can further enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylsulfanyl)-5-phenyl-4,5-dihydro-1H-1,3-benzodiazepine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like bromine or chlorine can be used for halogenation reactions, while nitration can be achieved using nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated or nitrated benzodiazepine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(Methylsulfanyl)-5-phenyl-4,5-dihydro-1H-1,3-benzodiazepine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential biological activities, including its effects on the central nervous system.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for conditions such as anxiety, insomnia, and muscle spasms.
Industry: It is used in the development of new pharmaceuticals and as a reference compound in analytical chemistry.
Wirkmechanismus
The mechanism of action of 2-(Methylsulfanyl)-5-phenyl-4,5-dihydro-1H-1,3-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor in the central nervous system. By binding to the GABA receptor, the compound enhances the inhibitory effects of GABA, leading to increased neuronal inhibition and a calming effect. This mechanism is similar to that of other benzodiazepines, which are known for their anxiolytic and sedative properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative effects.
Lorazepam: Known for its use in treating anxiety and insomnia.
Clonazepam: Used for its anticonvulsant properties.
Uniqueness
2-(Methylsulfanyl)-5-phenyl-4,5-dihydro-1H-1,3-benzodiazepine is unique due to the presence of the methylsulfanyl group, which can influence its pharmacokinetic and pharmacodynamic properties. This structural feature may result in differences in its metabolism, duration of action, and potential side effects compared to other benzodiazepines.
Eigenschaften
CAS-Nummer |
90141-78-9 |
|---|---|
Molekularformel |
C16H16N2S |
Molekulargewicht |
268.4 g/mol |
IUPAC-Name |
2-methylsulfanyl-5-phenyl-4,5-dihydro-1H-1,3-benzodiazepine |
InChI |
InChI=1S/C16H16N2S/c1-19-16-17-11-14(12-7-3-2-4-8-12)13-9-5-6-10-15(13)18-16/h2-10,14H,11H2,1H3,(H,17,18) |
InChI-Schlüssel |
DMHJKQDQQKLSIQ-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=NCC(C2=CC=CC=C2N1)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


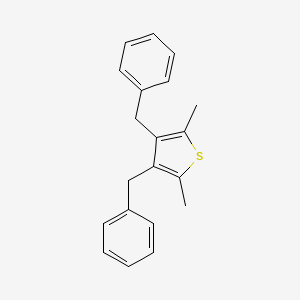
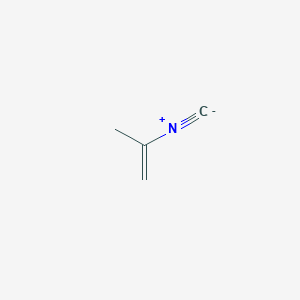
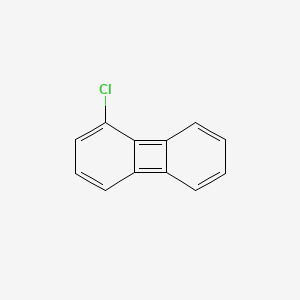
![1-{4-[(Methoxycarbonyl)oxy]phenyl}ethenyl acetate](/img/structure/B14354718.png)

![4,4'-(2,4,8,10-Tetraoxaspiro[5.5]undecane-3,9-diyl)bis(2-methylphenol)](/img/structure/B14354732.png)
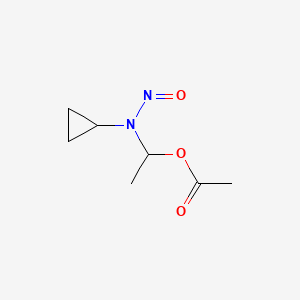
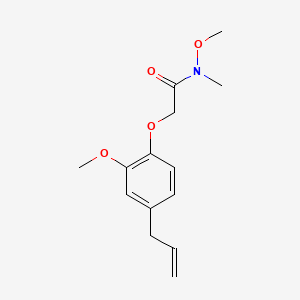
![3,3-Bis[(3-phenoxyphenyl)methyl]pentane-2,4-dione](/img/structure/B14354765.png)
![2-(Heptan-3-yl)-6-methyl-5H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B14354776.png)
![2-[4-(4-Chlorophenoxy)phenyl]-2-(dimethoxymethyl)oxirane](/img/structure/B14354783.png)

![2-Amino-N-[3-(4-methyl-1H-imidazol-1-yl)propyl]benzamide](/img/structure/B14354785.png)
